Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 329929-32-0
VCID: VC5008645
InChI: InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-6-10-17(11-7-15)28-12-14-4-8-16(22)9-5-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C
Molecular Formula: C21H21FN2O4
Molecular Weight: 384.407

Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.: 329929-32-0

Cat. No.: VC5008645

Molecular Formula: C21H21FN2O4

Molecular Weight: 384.407

* For research use only. Not for human or veterinary use.

Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate - 329929-32-0

Specification

CAS No. 329929-32-0
Molecular Formula C21H21FN2O4
Molecular Weight 384.407
IUPAC Name ethyl 4-[4-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-6-10-17(11-7-15)28-12-14-4-8-16(22)9-5-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Standard InChI Key PIGWEYWMEXVIER-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C

Introduction

Chemical Structure and Nomenclature

The molecular formula of this compound is C21H21FN2O4\text{C}_{21}\text{H}_{21}\text{FN}_2\text{O}_4, with a molecular weight of 384.4 g/mol . Its systematic name, Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, reflects its structural components:

  • A tetrahydro-pyrimidine ring substituted at position 4 with a 4-[(4-fluorobenzyl)oxy]phenyl group.

  • A methyl group at position 6.

  • An ethyl ester at position 5.

The presence of the fluorobenzyl ether group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Physical and Chemical Properties

Predicted physicochemical properties, derived from computational models, include:

PropertyValue
Boiling Point520.7 \pm 50.0 \, ^\circ\text{C}
Density1.234±0.06g/cm31.234 \pm 0.06 \, \text{g/cm}^3
pKa11.44±0.7011.44 \pm 0.70

These properties suggest moderate thermal stability and solubility in organic solvents, aligning with its use in synthetic organic chemistry .

Applications in Research and Industry

Medicinal Chemistry

Pyrimidine derivatives are widely explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The fluorobenzyl group in this compound may enhance binding affinity to hydrophobic enzyme pockets, a strategy employed in drugs like gefitinib .

Materials Science

Fluorinated aromatic systems are valued in liquid crystal and polymer research. The compound’s rigid core and fluorinated side chain could contribute to mesophase stability in advanced materials .

SupplierPurityPackagingPrice (USD)
Sigma-AldrichAldrichCPR5 mg29.80
American Custom Chemicals95%1 mg647.61
Key Organics LimitedNot specifiedCustomInquire

Pricing varies significantly with quantity and purity, reflecting the compound’s specialized nature .

Future Research Directions

  • Biological Screening: Testing against cancer cell lines or microbial targets to identify therapeutic potential.

  • Synthetic Optimization: Developing scalable routes to improve accessibility for industrial applications.

  • Structure-Activity Relationships (SAR): Modifying the fluorobenzyl or ester groups to enhance efficacy or reduce toxicity.

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